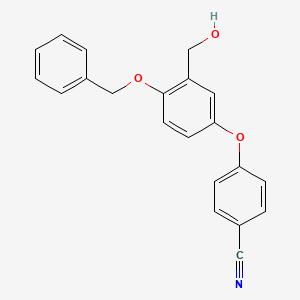
4-(4-(Benzyloxy)-3-(hydroxymethyl)phenoxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(Benzyloxy)-3-(hydroxymethyl)phenoxy)benzonitrile is an organic compound with a complex structure that includes benzyloxy, hydroxymethyl, and benzonitrile functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Benzyloxy)-3-(hydroxymethyl)phenoxy)benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-benzyloxyphenol with 4-chlorobenzonitrile in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(Benzyloxy)-3-(hydroxymethyl)phenoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: 4-(4-(Benzyloxy)-3-(carboxy)phenoxy)benzonitrile.
Reduction: 4-(4-(Benzyloxy)-3-(hydroxymethyl)phenoxy)benzylamine.
Substitution: 4-(4-(Methoxy)-3-(hydroxymethyl)phenoxy)benzonitrile.
Wissenschaftliche Forschungsanwendungen
4-(4-(Benzyloxy)-3-(hydroxymethyl)phenoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 4-(4-(Benzyloxy)-3-(hydroxymethyl)phenoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and hydroxymethyl groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. The nitrile group can also participate in interactions with nucleophilic residues in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzyloxy)benzonitrile: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
4-(Hydroxymethyl)benzonitrile: Lacks the benzyloxy group, reducing its potential for hydrophobic interactions.
4-(4-Fluoro-2-(hydroxymethyl)phenoxy)benzonitrile: Contains a fluoro group, which can alter its reactivity and biological activity.
Uniqueness
4-(4-(Benzyloxy)-3-(hydroxymethyl)phenoxy)benzonitrile is unique due to the presence of both benzyloxy and hydroxymethyl groups, which provide a combination of hydrophobic and hydrophilic properties
Eigenschaften
Molekularformel |
C21H17NO3 |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
4-[3-(hydroxymethyl)-4-phenylmethoxyphenoxy]benzonitrile |
InChI |
InChI=1S/C21H17NO3/c22-13-16-6-8-19(9-7-16)25-20-10-11-21(18(12-20)14-23)24-15-17-4-2-1-3-5-17/h1-12,23H,14-15H2 |
InChI-Schlüssel |
OUNHPFIEDGNAJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)OC3=CC=C(C=C3)C#N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate](/img/structure/B13851315.png)
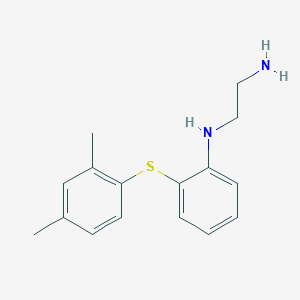




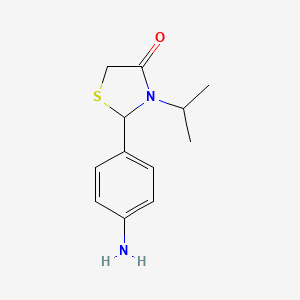
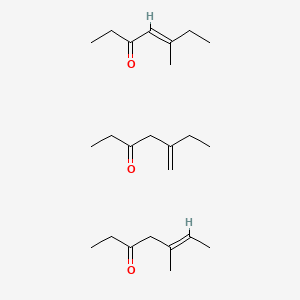
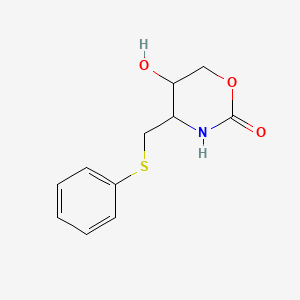
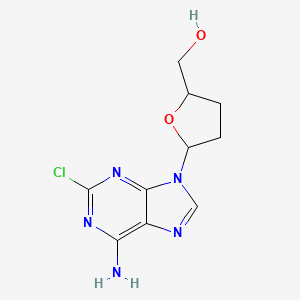
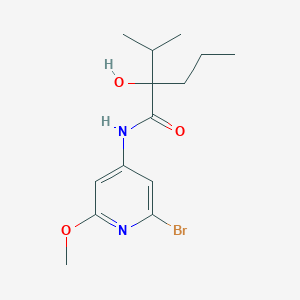

![1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid](/img/structure/B13851395.png)
